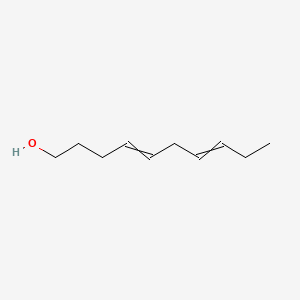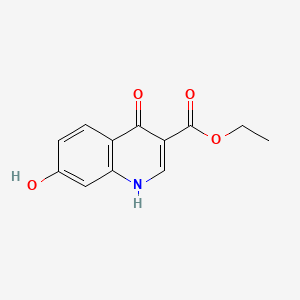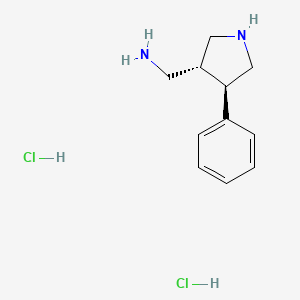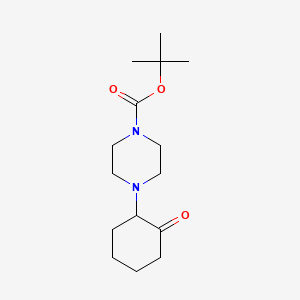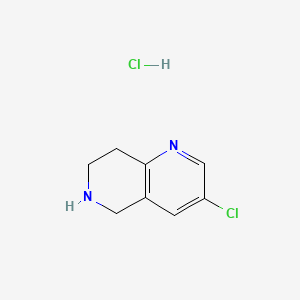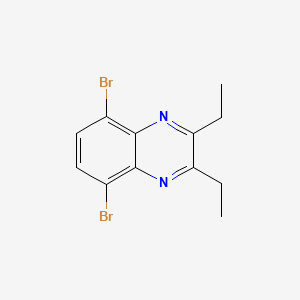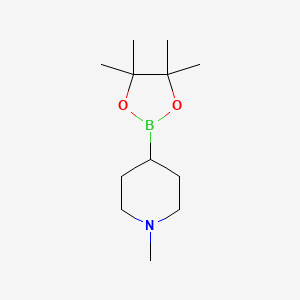
Dihydroobovatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroobovatin is a compound isolated from the herbs of Erythrina indica .
Molecular Structure Analysis
The molecular structure of Dihydroobovatin is crucial for understanding its properties and interactions . The structure analysis of Dihydroobovatin would involve understanding its atomic charges, bond lengths, bond angles, and other geometric features .Chemical Reactions Analysis
The chemical reactions involving Dihydroobovatin are likely to be complex and involve multiple steps . These reactions could involve changes in oxidation states, formation of charged or radical species, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of Dihydroobovatin would be determined by its molecular structure and composition . These properties could include hardness, topography, hydrophilicity, and others .Aplicaciones Científicas De Investigación
Antioxidative and Anti-inflammatory Properties : Dihydromyricetin exhibits antioxidative and anti-inflammatory activities. It can scavenge reactive oxygen species (ROS) to protect against oxidative stress or potentiate ROS generation to counteract cancer cells selectively, without affecting normal cells (Li et al., 2017).
Anticancer Activity : The compound shows promise in cancer treatment due to its ability to selectively target cancer cells. Research has also explored its role in inhibiting cytochrome P450 and fatty acid synthase in carcinogenesis (Weidmann, 2012).
Cardiovascular and Liver Disease Applications : Dihydromyricetin has been found effective in major diseases such as cardiovascular and liver diseases. It acts on various molecular pathways, including the activation of antioxidant response elements and modulation of enzymes and proteins related to these diseases (Weidmann, 2012).
Metabolic Disease Treatment : Its potential as a preventive or therapeutic agent in metabolic diseases such as diabetes mellitus, atherosclerosis, and nonalcoholic fatty liver disease is significant. Dihydromyricetin has been shown to regulate metabolism effectively (Tong et al., 2019).
Memory Improvement and Neuroprotective Effects : Dihydromyricetin has shown beneficial effects in memory impairment induced by sleep deprivation, suggesting its role in neuroprotection and cognitive enhancement (Li et al., 2019).
Anti-inflammatory Effects in Nonalcoholic Fatty Liver Disease : Clinical trials have shown that dihydromyricetin supplementation improves glucose and lipid metabolism and reduces inflammatory markers in patients with nonalcoholic fatty liver disease (Chen et al., 2015).
Improved Physical Performance Under Simulated High Altitude : Research indicates that dihydromyricetin enhances physical performance under simulated high-altitude conditions by protecting mitochondrial biogenesis and modulating mitochondrial dynamics in skeletal muscle cells (Zou et al., 2014).
Antibacterial Activity : Dihydromyricetin has demonstrated antibacterial activity against pathogens like Vibrio parahaemolyticus, suggesting its potential as a natural antibacterial agent (Liu et al., 2016).
Antioxidant in Food Industry : Its use as a natural antioxidant in food products, improving the quality and shelf-life of products like semi-finished meat products, has been explored (Kuzmina et al., 2020).
Cardiomyocyte Hypertrophy Attenuation : Dihydromyricetin has shown potential in attenuating cardiomyocyte hypertrophy related to antioxidative activity in a nitric oxide-dependent manner, suggesting its therapeutic value in heart diseases (Meng et al., 2015).
Mecanismo De Acción
The mechanism of action of Dihydroobovatin involves hydroboration-oxidation, a two-step pathway used to produce alcohols . The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond .
Direcciones Futuras
The future directions in the study and application of Dihydroobovatin could involve the development of earth-abundant catalysts for reactions with boron reagents . Other directions could include the use of Dihydroobovatin in controlled drug delivery systems .
Relevant Papers There are several relevant papers that provide more detailed information about Dihydroobovatin . These papers discuss various aspects of Dihydroobovatin, including its synthesis, properties, and applications. They can be a valuable resource for further study and research.
Propiedades
IUPAC Name |
(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-7,11,16,22H,8-10H2,1-2H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSYTYYFQFDCV-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroobovatin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

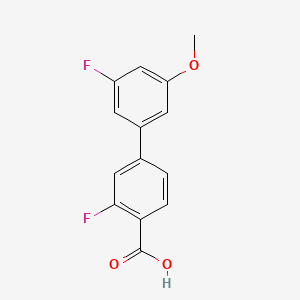
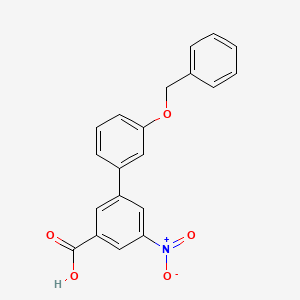
![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
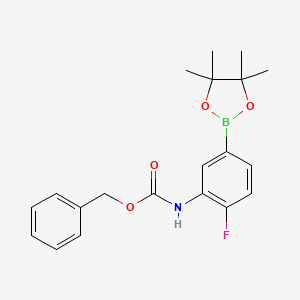
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)

